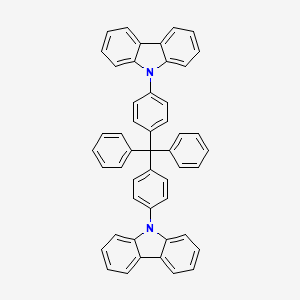
bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane: is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and high charge transport efficiency, making it a valuable material in various electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane typically involves a multi-step process. One common method includes the reaction of carbazole with diphenylmethane under inert conditions. The reaction is carried out in a dry Schlenk flask with a stirring bar, where carbazole (0.368g, 2.2mmol) and xylene (3mL) are added and cooled to 5°C. Methylmagnesium chloride (3.0M in THF, 2.3mmol, 0.77mL) is then added dropwise over approximately 1.5 minutes. The mixture is stirred for 15 minutes and then transferred to a glove box for further processing .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified by sublimation to achieve a purity of over 99% .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with oxidized side chains.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitro-substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane has a wide range of applications in scientific research, including:
Organic Electronics: Used as a phosphorescent host material in OLEDs, providing efficient energy transfer and enhanced electroluminescence.
Photovoltaics: Utilized in organic photovoltaic (OPV) devices as an exciton-blocking layer, improving charge separation and power conversion efficiency.
Field-Effect Transistors: Employed as a charge transport material in organic field-effect transistors (OFETs) due to its semiconducting properties.
Biological Research:
Mecanismo De Acción
The mechanism by which bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane exerts its effects is primarily through its role as a host material in OLEDs. The compound provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity. The molecular structure allows for high charge transport efficiency, facilitating the movement of electrons and holes within the device .
Comparación Con Compuestos Similares
4,4’-Bis(9H-carbazol-9-yl)biphenyl (CBP): Similar in structure and used in OLEDs as a phosphorescent host material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in organic electronics.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Used in OLEDs and OPV devices for its charge transport properties.
Uniqueness: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane stands out due to its unique combination of high thermal stability, excellent charge transport efficiency, and versatile applications in various electronic devices. Its ability to act as a host material in OLEDs and its role in improving the performance of OPV devices highlight its significance in the field of organic electronics .
Propiedades
Fórmula molecular |
C49H34N2 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
9-[4-[(4-carbazol-9-ylphenyl)-diphenylmethyl]phenyl]carbazole |
InChI |
InChI=1S/C49H34N2/c1-3-15-35(16-4-1)49(36-17-5-2-6-18-36,37-27-31-39(32-28-37)50-45-23-11-7-19-41(45)42-20-8-12-24-46(42)50)38-29-33-40(34-30-38)51-47-25-13-9-21-43(47)44-22-10-14-26-48(44)51/h1-34H |
Clave InChI |
OYPLMKPQGMNWDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


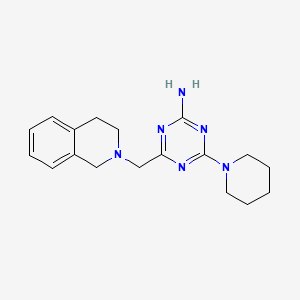

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
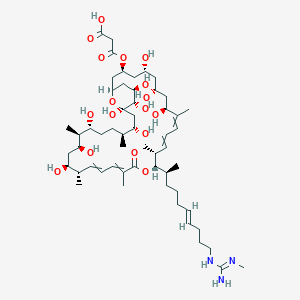
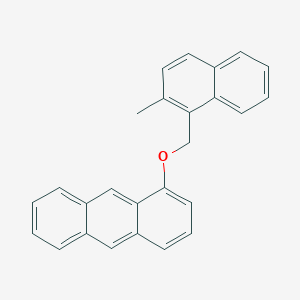
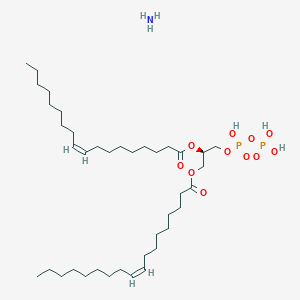
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
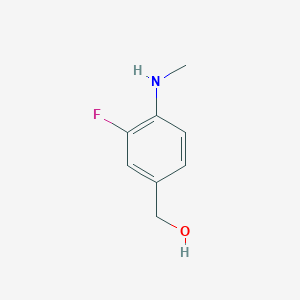

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


